tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate
Overview
Description
tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate: is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced form using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between spirocyclic structures and biological targets. It serves as a model compound for understanding the behavior of spirocyclic drugs and their mechanisms of action .
Medicine: Its spirocyclic structure is of interest for developing drugs with improved pharmacokinetic properties and target specificity .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique properties make it suitable for creating materials with specific mechanical and chemical characteristics .
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, depending on the functional groups present and the nature of the target .
Comparison with Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.6]decane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride
Comparison: this compound is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, tert-Butyl 2,6-diazaspiro[3.6]decane-2-carboxylate has a different position of the diaza group, leading to variations in reactivity and applications .
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13/h14H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIDVELYEJKHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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